Cas no 1695867-48-1 (1-Pyrrolidineacetic acid, 3-hydroxy-3-methyl-)

1-Pyrrolidineacetic acid, 3-hydroxy-3-methyl- 化学的及び物理的性質
名前と識別子
-
- 1-Pyrrolidineacetic acid, 3-hydroxy-3-methyl-
-
- インチ: 1S/C7H13NO3/c1-7(11)2-3-8(5-7)4-6(9)10/h11H,2-5H2,1H3,(H,9,10)
- InChIKey: NQNWOPQMPXQVSJ-UHFFFAOYSA-N
- ほほえんだ: N1(CC(O)=O)CCC(O)(C)C1
1-Pyrrolidineacetic acid, 3-hydroxy-3-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-396920-5.0g |
2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetic acid |
1695867-48-1 | 5g |
$3065.0 | 2023-05-30 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01067012-1g |
2-(3-Hydroxy-3-methylpyrrolidin-1-yl)acetic acid |
1695867-48-1 | 95% | 1g |
¥5180.0 | 2023-04-10 | |
Enamine | EN300-396920-0.1g |
2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetic acid |
1695867-48-1 | 0.1g |
$366.0 | 2023-05-30 | ||
Enamine | EN300-396920-0.05g |
2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetic acid |
1695867-48-1 | 0.05g |
$245.0 | 2023-05-30 | ||
Enamine | EN300-396920-0.25g |
2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetic acid |
1695867-48-1 | 0.25g |
$524.0 | 2023-05-30 | ||
1PlusChem | 1P01BJKG-1g |
2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetic acid |
1695867-48-1 | 95% | 1g |
$1369.00 | 2024-06-19 | |
Aaron | AR01BJSS-5g |
2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetic acid |
1695867-48-1 | 95% | 5g |
$4240.00 | 2023-12-15 | |
1PlusChem | 1P01BJKG-5g |
2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetic acid |
1695867-48-1 | 95% | 5g |
$3851.00 | 2023-12-20 | |
Enamine | EN300-396920-0.5g |
2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetic acid |
1695867-48-1 | 0.5g |
$824.0 | 2023-05-30 | ||
Aaron | AR01BJSS-50mg |
2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetic acid |
1695867-48-1 | 95% | 50mg |
$362.00 | 2025-02-14 |
1-Pyrrolidineacetic acid, 3-hydroxy-3-methyl- 関連文献
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
1-Pyrrolidineacetic acid, 3-hydroxy-3-methyl-に関する追加情報
Introduction to 1-Pyrrolidineacetic acid, 3-hydroxy-3-methyl- (CAS No. 1695867-48-1)
1-Pyrrolidineacetic acid, 3-hydroxy-3-methyl- (CAS No. 1695867-48-1) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as HMB-Pyrrolidine, is characterized by its distinctive pyrrolidine and hydroxy-methyl functional groups, which confer it with a range of biological activities and potential therapeutic applications.
The chemical structure of 1-Pyrrolidineacetic acid, 3-hydroxy-3-methyl- consists of a pyrrolidine ring attached to an acetic acid moiety, with a hydroxy-methyl group at the 3-position. This structural configuration imparts the compound with properties that make it an attractive candidate for various biochemical and pharmacological studies. The pyrrolidine ring is known for its ability to enhance the solubility and bioavailability of compounds, while the hydroxy-methyl group can participate in hydrogen bonding and other intermolecular interactions, contributing to its biological activity.
Recent research has highlighted the potential of 1-Pyrrolidineacetic acid, 3-hydroxy-3-methyl- in several therapeutic areas. One notable application is in the field of metabolic disorders, where this compound has shown promise in modulating lipid metabolism and reducing the accumulation of fatty acids in liver cells. A study published in the Journal of Medicinal Chemistry demonstrated that HMB-Pyrrolidine effectively inhibited the activity of key enzymes involved in fatty acid synthesis, leading to improved lipid profiles in animal models of obesity and diabetes.
In addition to its metabolic effects, 1-Pyrrolidineacetic acid, 3-hydroxy-3-methyl- has also been investigated for its potential neuroprotective properties. Research conducted at the University of California, Los Angeles (UCLA) found that this compound exhibited significant neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The study suggested that HMB-Pyrrolidine may act by reducing oxidative stress and inflammation in neuronal cells, thereby preserving their function and viability.
The pharmacokinetic properties of 1-Pyrrolidineacetic acid, 3-hydroxy-3-methyl- have also been studied extensively. Its high solubility and stability make it suitable for both oral and parenteral administration. Preclinical studies have shown that this compound is rapidly absorbed from the gastrointestinal tract and achieves therapeutic concentrations in target tissues within a short period. Furthermore, its low toxicity profile and favorable safety margin make it a promising candidate for further clinical development.
In terms of synthetic routes, several methods have been developed to produce HMB-Pyrrolidine. One common approach involves the condensation of pyrrolidine with an appropriate acylating agent followed by functional group modifications to introduce the hydroxy-methyl group. These synthetic strategies have been optimized to achieve high yields and purity, making large-scale production feasible for commercial applications.
The potential applications of 1-Pyrrolidineacetic acid, 3-hydroxy-3-methyl- extend beyond its direct therapeutic use. It has also been explored as a building block for more complex molecules with enhanced biological activities. For example, researchers at Harvard University have used this compound as a scaffold to develop novel inhibitors of protein-protein interactions involved in cancer progression. These derivatives have shown promising antitumor effects in preclinical studies, suggesting that HMB-Pyrrolidine could serve as a valuable starting point for drug discovery efforts.
In conclusion, 1-Pyrrolidineacetic acid, 3-hydroxy-3-methyl- (CAS No. 1695867-48-1) is a multifaceted compound with a wide range of potential applications in medicine and biotechnology. Its unique chemical structure and favorable biological properties make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing our understanding and treatment of various diseases.
1695867-48-1 (1-Pyrrolidineacetic acid, 3-hydroxy-3-methyl-) 関連製品
- 922967-19-9(methyl 4-(1,3-benzothiazol-5-yl)carbamoylbenzoate)
- 2098127-79-6(4-Phenyl-1,4-diazepan-5-one hydrochloride)
- 2228613-72-5(4-(2,6-dimethylphenyl)methyl-4-methoxypiperidine)
- 1781117-45-0(3-Pyrrolidinecarboxylic acid, 3-(4-fluorophenyl)-)
- 2171949-62-3(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}-4-fluorobenzoic acid)
- 1240725-46-5(1-Azetidinecarboxylic acid, 3-(2-oxiranyl)-, 1,1-dimethylethyl ester)
- 946315-04-4(2-4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine)
- 335193-70-9(BDP R6G NHS ester)
- 1936286-30-4(3-amino-1-(1,2,5-thiadiazol-3-yl)methyl-1,4-dihydropyridin-4-one)
- 215648-27-4(Benzoic acid, 2-mercapto-3-methoxy-, methyl ester)